2-Bromocyclohexanone

Catalog No.
S638934
CAS No.
822-85-5
M.F
C6H9BrO
M. Wt
177.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromocyclohexanone

CAS Number

822-85-5

Product Name

2-Bromocyclohexanone

IUPAC Name

2-bromocyclohexan-1-one

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

InChI

InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2

InChI Key

KDXYEWRAWRZXFT-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)Br

Synonyms

2-bromocyclohexanone

Canonical SMILES

C1CCC(=O)C(C1)Br

Organic Synthesis

2-Bromocyclohexanone serves as a valuable starting material for the synthesis of various organic molecules due to its reactive nature. The presence of the bromine atom (Br) makes the molecule susceptible to nucleophilic substitution reactions, allowing researchers to introduce different functional groups onto the cyclohexane ring. This versatility makes it a key building block for synthesizing complex organic compounds, including pharmaceuticals, agrochemicals, and advanced materials [].

2-Bromocyclohexanone is an organic compound with the molecular formula C₆H₉BrO. It features a bromine atom and a ketone functional group attached to a cyclohexane ring. This compound is notable for its unique conformational properties, as the bromine substituent tends to occupy an axial position due to dipolar interactions that stabilize this configuration despite potential diaxial interactions that could destabilize it . The compound is utilized in various

2-Bromocyclohexanone is a flammable liquid and can irritate the skin, eyes, and respiratory system upon contact or inhalation [4]. It is essential to handle this compound with proper personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood. Additionally, due to its moderate reactivity, it should be stored away from heat, light, and incompatible chemicals like strong oxidizing agents [1].

Data source:

  • Sigma-Aldrich:

  • Chemodex:

  • ChemSpider:

  • Safety Data Sheet (SDS) for 2-Bromocyclohexanone (available from chemical suppliers upon request).

  • Favorskii Reaction: When treated with a base such as aqueous sodium hydroxide, 2-bromocyclohexanone undergoes ring contraction, yielding cyclopentanecarboxylic acid. This reaction is characterized by the formation of a carbanion that attacks the carbocation generated from bromine elimination .
  • Phosphine Reaction: The compound can react with triphenylphosphine in the presence of alcohols or water, leading to high yields of phosphine oxide alongside cyclohexanone .
  • Conformational Isomerism: The compound exhibits distinct conformers, which can be analyzed for their stability and interconversion under different conditions, providing insights into steric and electronic effects .

While specific biological activities of 2-bromocyclohexanone are not extensively documented, its derivatives and structural analogs have been studied for various pharmacological properties. Compounds with similar structures often exhibit antimicrobial and anti-inflammatory activities. Additionally, 2-bromocyclohexanone's ability to form reactive intermediates may contribute to its potential biological effects.

Synthesis of 2-bromocyclohexanone can be achieved through several methods:

  • Bromination of Cyclohexanone: Direct bromination of cyclohexanone using bromine or N-bromosuccinimide can yield 2-bromocyclohexanone.
  • Halogenation of Cyclohexene: Cyclohexene may be halogenated using bromine in the presence of an oxidizing agent to introduce the ketone functionality.
  • Using TsNBr₂: A more advanced method involves treating olefins with TsNBr₂ in acetone to produce α-bromo ketones, including 2-bromocyclohexanone .

2-Bromocyclohexanone finds applications in:

  • Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Conformational Studies: The compound is used as a model system to study conformational isomerism and steric effects in organic molecules .
  • Chemical Education: It is often utilized in educational settings to demonstrate reaction mechanisms and stereochemical principles.

Research on 2-bromocyclohexanone has explored its interactions with various solvents and reagents, revealing insights into its conformational preferences. Studies indicate that the axial conformation is favored due to stabilizing dipolar interactions, which outweigh the destabilizing diaxial interactions typically associated with axial substituents . These findings highlight the importance of solvent effects on molecular behavior.

Similar compounds to 2-bromocyclohexanone include:

  • Cyclohexanone: Lacks the bromine substituent but shares the ketone functionality.
  • 1-Bromocyclohexane: Contains a bromine atom but lacks the carbonyl group.
  • 3-Bromocyclohexanone: A positional isomer that has different reactivity due to its structure.
CompoundMolecular FormulaKey Features
CyclohexanoneC₆H₁₀OKetone without halogen
1-BromocyclohexaneC₆H₁₁BrBromine at position 1; no ketone functionality
3-BromocyclohexanoneC₆H₉BrOBromine at position 3; different reactivity

The uniqueness of 2-bromocyclohexanone lies in its specific positioning of both the bromine atom and the carbonyl group, which influences its chemical behavior and conformational stability compared to these similar compounds.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types